N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1097897-38-5
VCID: VC4660734
InChI: InChI=1S/C18H19N3O3S3/c1-12-19-14-11-13(7-8-16(14)26-12)20-18(22)15-5-2-3-9-21(15)27(23,24)17-6-4-10-25-17/h4,6-8,10-11,15H,2-3,5,9H2,1H3,(H,20,22)
SMILES: CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Molecular Formula: C18H19N3O3S3
Molecular Weight: 421.55

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

CAS No.: 1097897-38-5

Cat. No.: VC4660734

Molecular Formula: C18H19N3O3S3

Molecular Weight: 421.55

* For research use only. Not for human or veterinary use.

N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide - 1097897-38-5

Specification

CAS No. 1097897-38-5
Molecular Formula C18H19N3O3S3
Molecular Weight 421.55
IUPAC Name N-(2-methyl-1,3-benzothiazol-5-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Standard InChI InChI=1S/C18H19N3O3S3/c1-12-19-14-11-13(7-8-16(14)26-12)20-18(22)15-5-2-3-9-21(15)27(23,24)17-6-4-10-25-17/h4,6-8,10-11,15H,2-3,5,9H2,1H3,(H,20,22)
Standard InChI Key LSWPRIINKYBIEX-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₈N₃O₃S₃, with a molecular weight of 436.5 g/mol. Its IUPAC name, N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, reflects three key components:

  • Benzothiazole core: A bicyclic aromatic system with a sulfur and nitrogen atom, methyl-substituted at the 2-position.

  • Piperidine-carboxamide: A six-membered nitrogen-containing ring linked to a carboxamide group.

  • Thiophene sulfonyl group: A sulfur-containing heterocycle functionalized with a sulfonyl moiety .

The three-dimensional conformation of the molecule is critical for its biological interactions. Computational modeling suggests that the sulfonyl group forms hydrogen bonds with enzymatic active sites, while the benzothiazole and thiophene rings engage in hydrophobic interactions .

Physicochemical Properties

Key properties include:

  • Solubility: Moderate aqueous solubility (≈50 µg/mL) due to polar sulfonyl and carboxamide groups.

  • LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Melting Point: 198–202°C, consistent with crystalline stability.

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from commercially available precursors (Scheme 1):

  • Benzothiazole Formation: 2-Amino-5-methylbenzenethiol undergoes cyclization with bromoacetone to yield 2-methylbenzo[d]thiazole.

  • Piperidine Functionalization: Boc-protected isonipecotic acid is coupled with the benzothiazole intermediate via EDC-mediated amidation.

  • Sulfonylation: The piperidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions .

Scheme 1: Synthetic route highlights modularity, enabling derivatization at the benzothiazole (R₁), piperidine (R₂), and sulfonyl (R₃) positions.

Structural Analogues and SAR

Comparative studies on benzothiazole-containing inhibitors reveal:

  • Benzothiazole Substitution: Methyl groups at the 2-position enhance metabolic stability by sterically shielding reactive sites .

  • Sulfonamide Linkage: Replacing sulfonamide with carbamate reduces FAAH inhibition potency by 10-fold, underscoring its role in enzyme binding .

  • Piperidine Conformation: Cis-configured piperidine-2-carboxamides exhibit superior target engagement compared to trans isomers .

Mechanism of Action and Biological Activity

Enzyme Inhibition

The compound dual-targets fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), key enzymes in pain and inflammation pathways:

  • FAAH Inhibition: The benzothiazole core mimics endogenous substrates, competitively binding FAAH’s catalytic Ser241 (IC₅₀ = 18 nM) .

  • sEH Inhibition: The sulfonamide group interacts with Tyr383 and Asp335 in sEH’s active site, blocking epoxide hydrolysis (IC₅₀ = 32 nM) .

Table 1: Inhibitory activity of structural analogues

CompoundFAAH IC₅₀ (nM)sEH IC₅₀ (nM)
Target compound1832
Des-methyl analogue4589
Sulfonate variant21065

Pharmacological Effects

  • Antinociceptive Activity: In rodent models, the compound (10 mg/kg, i.p.) reduces inflammatory pain by 60% via dual FAAH/sEH inhibition .

  • Neuroprotection: Reduces oxidative stress in neuronal cultures by stabilizing epoxy-fatty acids (50% reduction in ROS at 1 µM) .

Future Directions and Challenges

Isomer-Specific Studies

Current data predominantly focus on 6-yl and 2-yl benzothiazole isomers. In vitro profiling of the 5-yl variant is needed to clarify positional effects on target selectivity.

Toxicity Profiling

While preliminary studies show a high therapeutic index (LD₅₀ > 500 mg/kg), chronic toxicity and metabolite formation require evaluation.

Formulation Strategies

Nanoparticle encapsulation may address solubility limitations, enhancing bioavailability for CNS delivery .

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